molecular formula C9H8N2O2 B3197127 (2-Ethynyl-5-methyl-4-nitrophenyl)amine CAS No. 1003858-65-8

(2-Ethynyl-5-methyl-4-nitrophenyl)amine

Cat. No.: B3197127
CAS No.: 1003858-65-8
M. Wt: 176.17 g/mol
InChI Key: ROMDUBKKALNQEQ-UHFFFAOYSA-N
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Description

The compound would likely be classified as an aromatic amine, given the presence of the amine (-NH2) functional group attached to an aromatic ring .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used to determine the molecular structure of organic compounds .


Chemical Reactions Analysis

Amines, including aromatic amines, can undergo a variety of reactions, including alkylation, acylation, and reactions with acid chlorides .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, could be determined through various experimental methods .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound is a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

Safety data sheets (SDS) are typically used to communicate information about the hazards of chemical compounds. They include information on the compound’s physical and chemical properties, potential health hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound shows promise as a drug, future research might focus on clinical trials and drug development .

Properties

IUPAC Name

2-ethynyl-5-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-3-7-5-9(11(12)13)6(2)4-8(7)10/h1,4-5H,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMDUBKKALNQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287945
Record name 2-Ethynyl-5-methyl-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003858-65-8
Record name 2-Ethynyl-5-methyl-4-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003858-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-5-methyl-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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